Lipophilicity Differential: logP Comparison with Closest Analogs
N-Benzyl-2-(hydroxymethyl)benzamide has a predicted logP of 1.7 . The closest unsubstituted analogue N-benzylbenzamide (CAS 1485-70-7) has a measured logP of 3.01, and N-benzyl-2-hydroxybenzamide (CAS 20919-36-2) has a measured hydrophobicity (logP) of 3.45 [1]. This ΔlogP of 1.31–1.75 corresponds to an approximately 20–56× lower octanol-water partition coefficient for the target compound, consistent with the presence of the primary alcohol group. Such a lipophilicity reduction is known to improve aqueous solubility and reduce non-specific protein binding in biochemical assays.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 1.7 (predicted) |
| Comparator Or Baseline | N-Benzylbenzamide logP 3.01 (measured); N-Benzyl-2-hydroxybenzamide logP 3.45 (measured) |
| Quantified Difference | ΔlogP = 1.31–1.75 (target is ~20–56× less lipophilic) |
| Conditions | Predicted data from ChemExpert; measured data from vendor technical sheets |
Why This Matters
For procurement decisions, the ~1.5 log unit difference in lipophilicity means the target compound is substantially more water-soluble and less prone to non-specific binding, directly affecting assay performance and formulation requirements compared to generic N-benzylbenzamide.
- [1] ChemBase. N-Benzyl-2-hydroxybenzamide – Hydrophobicity (logP) 3.451. https://en.chembase.cn View Source
